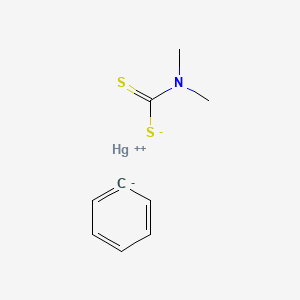
Phenylmercury dimethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmercury dimethyldithiocarbamate is an organomercury compound with the molecular formula C₉H₁₁HgNS₂ . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenyl group attached to a mercury atom, which is further bonded to a dimethyldithiocarbamate group.
Métodos De Preparación
Phenylmercury dimethyldithiocarbamate can be synthesized through several methods. One common synthetic route involves the reaction of phenylmercury chloride with sodium dimethyldithiocarbamate in an aqueous medium . The reaction conditions typically include moderate temperatures and stirring to ensure complete reaction. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
Phenylmercury dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert this compound into other organomercury compounds.
Substitution: The phenyl group or the dimethyldithiocarbamate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenylmercury dimethyldithiocarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phenylmercury dimethyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity . This interaction disrupts normal cellular processes and can result in various biological effects. The pathways involved in its mechanism of action include the inhibition of aldehyde dehydrogenase and other thiol-containing enzymes .
Comparación Con Compuestos Similares
Phenylmercury dimethyldithiocarbamate can be compared with other organomercury compounds, such as:
- Phenylmercury acetate
- Phenylmercury chloride
- Methylmercury dimethyldithiocarbamate
These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific combination of phenyl and dimethyldithiocarbamate groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
32407-99-1 |
|---|---|
Fórmula molecular |
C9H11HgNS2 |
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
benzene;N,N-dimethylcarbamodithioate;mercury(2+) |
InChI |
InChI=1S/C6H5.C3H7NS2.Hg/c1-2-4-6-5-3-1;1-4(2)3(5)6;/h1-5H;1-2H3,(H,5,6);/q-1;;+2/p-1 |
Clave InChI |
XJFQNUJQAICCMY-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=S)[S-].C1=CC=[C-]C=C1.[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
![4-[2-(4-Methylphenyl)ethyl]benzoic acid](/img/structure/B14142583.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14142584.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)
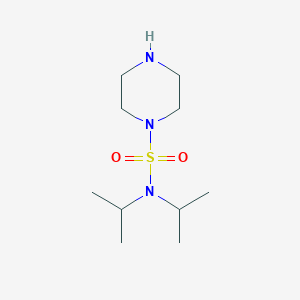
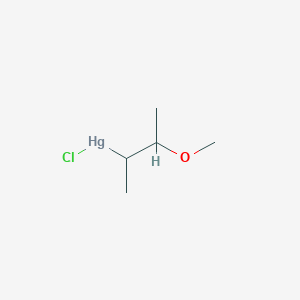
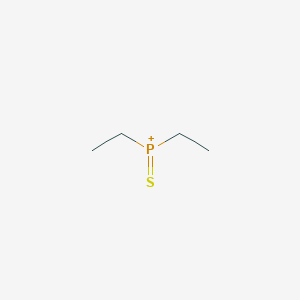
![Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate](/img/structure/B14142606.png)
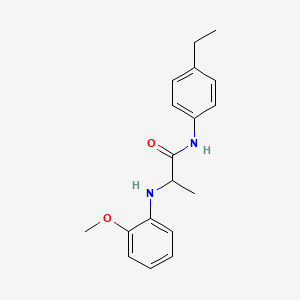
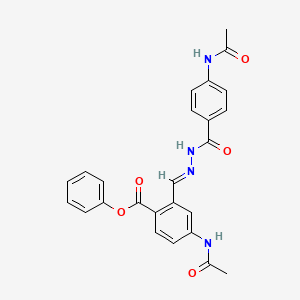
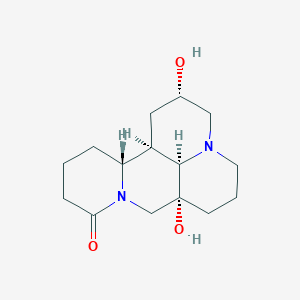
![4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride](/img/structure/B14142621.png)
![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
